![molecular formula C15H14N2O4S B2949935 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline CAS No. 257861-64-6](/img/structure/B2949935.png)
2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline
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Overview
Description
The compound “2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against B. subtilis and E. coli .
Synthesis Analysis
This compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control at 9 .Molecular Structure Analysis
The structure of the sulfonamide derivatives was determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride .Mechanism of Action
Target of Action
It has been found to be a potent antibacterial agent againstB. subtilis and E. coli , suggesting that it may target bacterial proteins or enzymes essential for their growth .
Mode of Action
Given its antibacterial activity, it may interact with its targets, possibly bacterial proteins or enzymes, leading to inhibition of bacterial growth .
Biochemical Pathways
Considering its antibacterial activity, it could potentially interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound has been found to inhibit bacterial biofilm growth significantly, with a 60.04% inhibition rate against B. subtilis and E. coli . This suggests that the compound’s action results in a substantial reduction in bacterial growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have potential applications in various fields, including cancer research and the development of new drugs. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline. One area of research is the development of new drugs that are based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop more efficient synthesis methods for this compound, which could increase its availability for research purposes.
Synthesis Methods
2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline can be synthesized using a multi-step process. The first step involves the reaction of 2-nitroaniline with 1,3-benzodioxole-5-carbaldehyde to form 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]amino}aniline. This intermediate product is then reacted with thiourea to form this compound.
Scientific Research Applications
2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have anti-cancer properties and has been used in cancer research to inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs and has been shown to have potential applications in the treatment of neurological disorders.
Safety and Hazards
properties
IUPAC Name |
2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c16-13-3-1-2-4-14(13)22-8-11-6-12(17(18)19)5-10-7-20-9-21-15(10)11/h1-6H,7-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBXAOGBDJKMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=CC=CC=C3N)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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